molecular formula C8H3BrCl2N2 B6359966 6-Bromo-4,7-dichloroquinazoline CAS No. 1256955-32-4

6-Bromo-4,7-dichloroquinazoline

Cat. No.: B6359966
CAS No.: 1256955-32-4
M. Wt: 277.93 g/mol
InChI Key: FKUZYQQFPBBHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

6-Bromo-4,7-dichloroquinazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in metal-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to act as a dual tyrosine kinase inhibitor, targeting both EGFR and HER2 to inhibit the proliferation of breast cancer cells . Additionally, it serves as a selective inhibitor of Aurora A, a protein kinase involved in cell division .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, inhibiting their activity and thereby affecting cellular processes. For instance, it inhibits the activity of tyrosine kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,7-dichloroquinazoline typically involves the reaction of appropriate substituted anilines with reagents such as bromine and chlorine under controlled conditions. One common method involves the bromination and chlorination of quinazoline derivatives . The reaction conditions often include the use of solvents like phenyl chloride and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as column chromatography for purification and involve the use of large-scale reactors to handle the reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,7-dichloroquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminoquinazolines, which have significant biological activities .

Scientific Research Applications

6-Bromo-4,7-dichloroquinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular and molecular processes.

    Medicine: Investigated for its potential therapeutic uses, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 6-Bromo-4,7-dichloroquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,4-dichloroquinazoline
  • 4,7-Dichloroquinazoline
  • 6-Bromoquinazoline

Uniqueness

6-Bromo-4,7-dichloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in various biological assays, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-bromo-4,7-dichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUZYQQFPBBHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.